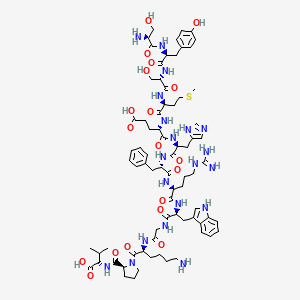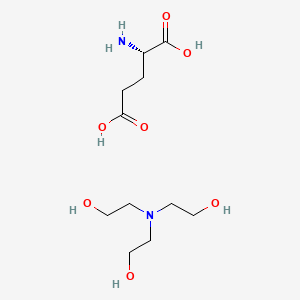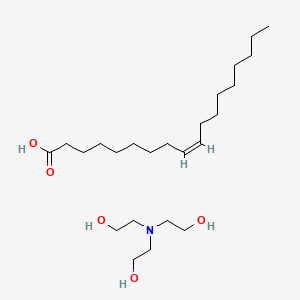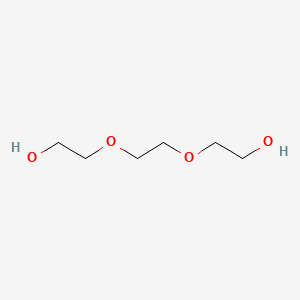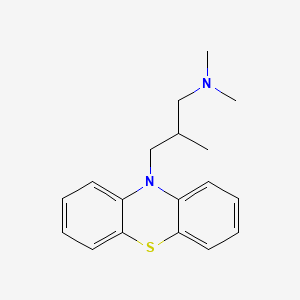
Pimelic Diphenylamide 106
Overview
Description
TC-H 106: It has been shown to inhibit histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with Ki values of 148 nM, 102 nM, and 14 nM, respectively . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, making the histones wrap the DNA more tightly and preventing transcription .
Mechanism of Action
Mode of Action
Pimelic Diphenylamide 106 binds to HDACs in a slow-on/slow-off manner . This unique binding mode differentiates it from other HDAC inhibitors, such as suberoylanilide hydroxamic acid, which has a fast-on/fast-off HDAC binding rate . The compound has a preference towards HDAC3, with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 .
Biochemical Pathways
By inhibiting HDACs, this compound affects the acetylation state of histones, leading to a more relaxed chromatin structure and promoting gene expression . This mechanism is particularly relevant in the context of diseases like Friedreich’s ataxia, where the frataxin gene (FXN) is silenced due to the presence of a large GAA triplet repeat expansion within the first intron of the gene .
Pharmacokinetics
It is known that the compound progressively binds to hdacs and remains bound after wash-out . This suggests that the compound may have a prolonged effect even after the cessation of direct exposure.
Result of Action
The inhibition of HDACs by this compound leads to the upregulation of genes that are otherwise silenced due to the condensed chromatin structure . For instance, in the context of Friedreich’s ataxia, the compound has been shown to restore frataxin levels in cells from patients and in a mouse model of the disease .
Action Environment
The compound’s slow-on/slow-off binding kinetics suggest that its efficacy may be sustained over time, even in changing environments . .
Biochemical Analysis
Biochemical Properties
Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that this compound interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .
Cellular Effects
This compound has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that this compound can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, this compound can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that this compound may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that this compound influences metabolic pathways through its effects on protein acetylation .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that this compound localizes to the nucleus where it can exert its effects on histone and protein acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-H 106 involves the reaction of 2-aminophenyl and 4-methylphenyl heptanediamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and ethanol, with ultrasonic assistance to enhance solubility .
Industrial Production Methods: Industrial production of TC-H 106 follows similar synthetic routes but on a larger scale. The compound is stored at -20°C in powder form and can be dissolved in dimethyl sulfoxide or ethanol for use .
Chemical Reactions Analysis
Types of Reactions: TC-H 106 primarily undergoes inhibition reactions with histone deacetylases. It does not show activity against class II histone deacetylases .
Common Reagents and Conditions: The compound is used in cell culture media with fetal bovine serum and HEPES buffer. It is incubated at 37°C in 5% carbon dioxide for 24 hours .
Major Products Formed: The major product formed from the reaction of TC-H 106 with histone deacetylases is hyperacetylated histone H3 .
Scientific Research Applications
Chemistry: TC-H 106 is used as a chemical probe to study the role of histone deacetylase 3 in gene silencing .
Biology: In biological research, TC-H 106 is used to prolong histone acetylation in cell cultures, making it a valuable tool for studying chromatin remodeling .
Medicine: In medical research, TC-H 106 has been used to correct frataxin deficiency in a Friedreich ataxia mouse model .
Industry: In the pharmaceutical industry, TC-H 106 is used in the development of drugs targeting histone deacetylases .
Comparison with Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor but with a broader range of activity, including class II histone deacetylases.
Vorinostat: A histone deacetylase inhibitor used in cancer therapy, with a different chemical structure and broader histone deacetylase inhibition profile.
Uniqueness: TC-H 106 is unique in its slow, tight-binding inhibition of class I histone deacetylases, making it a valuable tool for studying specific histone deacetylase functions without affecting class II histone deacetylases .
Properties
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









